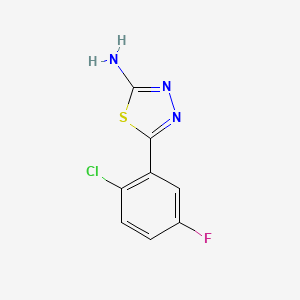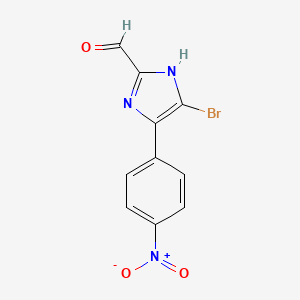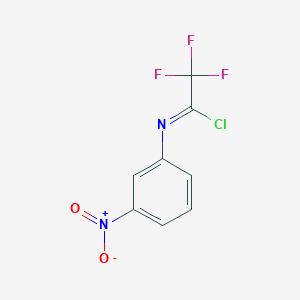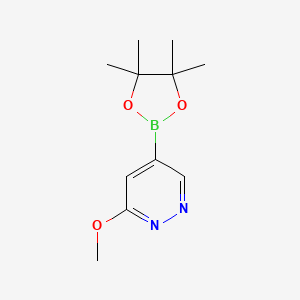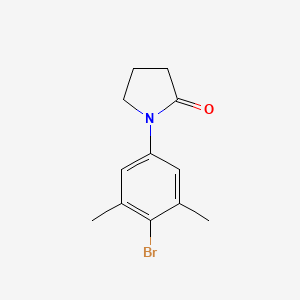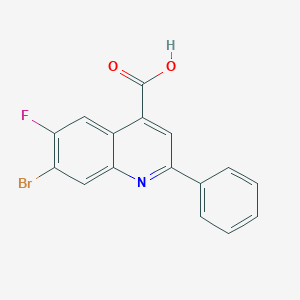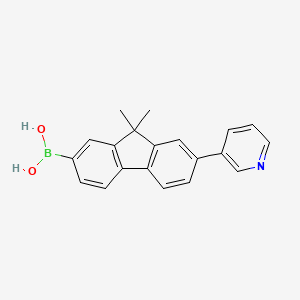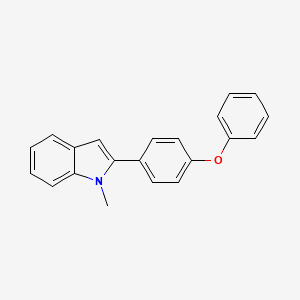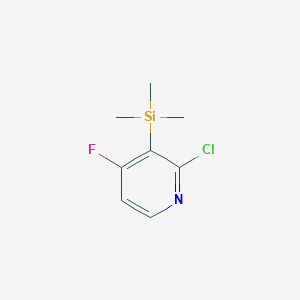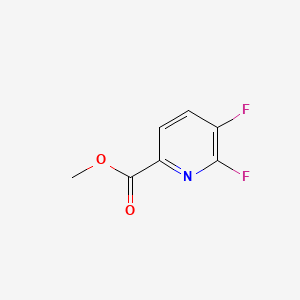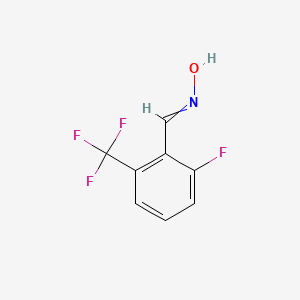
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is an organic compound with the molecular formula C8H4F4NO It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and it contains both fluoro and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime typically involves the reaction of 2-Fluoro-6-trifluoromethyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-trifluoromethyl-benzonitrile or 2-Fluoro-6-trifluoromethyl-nitrobenzene.
Reduction: Formation of 2-Fluoro-6-trifluoromethyl-benzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-trifluoromethyl-benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, potentially modulating their activity. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-trifluoromethyl-benzaldehyde
- 2-Fluoro-6-trifluoromethyl-benzonitrile
- 2-Fluoro-6-trifluoromethyl-benzylamine
Uniqueness
2-Fluoro-6-trifluoromethyl-benzaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives. The combination of fluoro and trifluoromethyl substituents further enhances its chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5F4NO |
|---|---|
Molecular Weight |
207.12 g/mol |
IUPAC Name |
N-[[2-fluoro-6-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-7-3-1-2-6(8(10,11)12)5(7)4-13-14/h1-4,14H |
InChI Key |
HYWUKARWGVUZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



